molecular formula C23H41NO4 B1156574 15(S)-15-methyl Prostaglandin F2α ethyl amide

15(S)-15-methyl Prostaglandin F2α ethyl amide

Cat. No. B1156574
M. Wt: 395.6
InChI Key: IYZNFEULIFISHM-OGWYLLAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15(S)-15-methyl Prostaglandin F2α has been shown to have potent uterine stimulant and abortifacient properties whenadministered intramuscularly to induce labor. 15(S)-15-methyl PGF2α ethyl amide is a lipophilic analog of 15(S)-15-methyl PGF2α methyl ester. Prostaglandin esters are generally hydrolyzed to the free acid upon in vivo administration, making the methyl esters useful prodrugs. Hydrolysis of prostaglandin amides in vivo is not thoroughly established.

Scientific Research Applications

Role in Gastrointestinal Health

15(S)-15-methyl Prostaglandin F2α ethyl amide and its analogs have shown significant effects on the gastrointestinal system. Research has revealed that these compounds can inhibit gastric acid and pepsin secretion, which may have clinical potential in the treatment of peptic ulcers. Specifically, these compounds have demonstrated a profound and prolonged inhibitory action on gastric acid and pepsin secretion induced by pentagastrin and a peptone meal, suggesting their utility in gastric health management (Konturek et al., 1976).

Obstetric and Gynecological Applications

The compound has been extensively studied in the context of obstetrics and gynecology. It has been used in various procedures including second-trimester abortion, where its efficacy and side effects were analyzed compared to other prostaglandin analogs. The findings showed that 15(S)-15-methyl Prostaglandin F2α ethyl amide has distinct characteristics in terms of the time required for fetal and placental delivery and the side effect profile, making it an important compound for consideration in obstetric treatments (Borgida et al., 1995). Additionally, its role in shortening the third stage of labor in second-trimester pregnancy loss has been acknowledged, with findings indicating a significant decrease in the time from the first injection to placental delivery (Carlan et al., 1997).

Application in Ulcer Treatment

Clinical trials have assessed the effect of 15(S)-15-methyl Prostaglandin F2α ethyl amide on the healing of gastric ulcers, with results indicating its effectiveness in promoting ulcer healing. This suggests a potential therapeutic application in managing gastric ulcers, offering an alternative treatment pathway (Fung & Karim, 1976).

Impact on Blood Loss Management

In surgical settings, especially during cesarean sections, controlling blood loss is crucial. 15(S)-15-methyl Prostaglandin F2α ethyl amide has been compared with other agents like oxytocin for its effectiveness in controlling blood loss. The findings suggest that while it may not offer significant advantages over other agents like oxytocin, it remains a viable option for managing operative blood loss (Chou & Mackenzie, 1994).

properties

Product Name

15(S)-15-methyl Prostaglandin F2α ethyl amide

Molecular Formula

C23H41NO4

Molecular Weight

395.6

InChI

InChI=1S/C23H41NO4/c1-4-6-11-15-23(3,28)16-14-19-18(20(25)17-21(19)26)12-9-7-8-10-13-22(27)24-5-2/h7,9,14,16,18-21,25-26,28H,4-6,8,10-13,15,17H2,1-3H3,(H,24,27)/b9-7-,16-14+/t18-,19-,20+,21-,23+/m1/s1

InChI Key

IYZNFEULIFISHM-OGWYLLAHSA-N

SMILES

O[C@@H]1C[C@H](O)[C@H](C/C=CCCCC(NCC)=O)[C@H]1/C=C/[C@](O)(C)CCCCC

synonyms

15(S)-15-methyl PGF2α ethyl amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-15-methyl Prostaglandin F2α ethyl amide
Reactant of Route 2
15(S)-15-methyl Prostaglandin F2α ethyl amide
Reactant of Route 3
Reactant of Route 3
15(S)-15-methyl Prostaglandin F2α ethyl amide
Reactant of Route 4
15(S)-15-methyl Prostaglandin F2α ethyl amide
Reactant of Route 5
15(S)-15-methyl Prostaglandin F2α ethyl amide
Reactant of Route 6
Reactant of Route 6
15(S)-15-methyl Prostaglandin F2α ethyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.